2-Benzamidoethyl pyridine-4-carboxylate
Description
2-Benzamidoethyl pyridine-4-carboxylate is a hybrid organic compound featuring a pyridine ring substituted with a carboxylate ester group at the 4-position and a benzamidoethyl moiety. The benzamide group may enhance hydrogen-bonding interactions, while the ethyl ester contributes to solubility in organic solvents .
Properties
IUPAC Name |
2-benzamidoethyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(12-4-2-1-3-5-12)17-10-11-20-15(19)13-6-8-16-9-7-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCSIFCRQOVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidoethyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with benzamidoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidoethyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamidoethyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamidoethyl derivatives.
Scientific Research Applications
2-Benzamidoethyl pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzamidoethyl pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Features :
Key Differences :
- Solubility : The benzoylmethyl group likely increases hydrophobicity compared to the ethyl ester in 2-benzamidoethyl pyridine-4-carboxylate.
Pyridine-4-Carboxylate Metal Complexes
Example : [FeII(CN)₅(pyridine-4-carboxylate)]⁴⁻
Reactivity :
- Pyridine-4-carboxylate ligands coordinate with transition metals (e.g., Fe) but may decompose into mixtures with pyrazine-2-carboxylate under oxidative conditions .
- NMR Data : Distinct shifts at δ 9.03 ppm (pyridine protons) vs. δ 9.54 ppm (pyrazine protons) highlight electronic differences between ligands .
Implications for 2-Benzamidoethyl Analogs :
- The benzamidoethyl group could sterically hinder metal coordination compared to simpler carboxylates. Stability in coordination complexes remains untested.
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate
Structural Comparison :
- Replaces pyridine with a pyrimidine ring and introduces a benzylamino substituent.
- Functional Groups : The ethyl ester is retained, but the heterocycle alters electronic properties .
Data Tables
Table 1. Key Physical and Spectral Properties of Analogs
Table 2. Substituent Effects on Reactivity
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-Benzamidoethyl pyridine-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with benzamide-containing ethyl groups. Key steps include:
- Esterification : React pyridine-4-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
- Amidation : Introduce the benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure minimal racemization.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of benzamidoethyl amine to ester intermediate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ester linkage (δ ~4.3 ppm for ethyl CH, δ ~165 ppm for carbonyl carbons). Aromatic protons in pyridine and benzamide appear between δ 7.0–8.5 ppm.
- FT-IR : Peaks at ~1720 cm (ester C=O) and ~1660 cm (amide C=O).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] (expected m/z ~315.1 for CHNO) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C in the dark to prevent hydrolysis of the ester group.
- Stability Testing : Perform accelerated degradation studies at varying pH (2–10) and temperatures (25–60°C). Monitor via HPLC to identify degradation products (e.g., free pyridine-4-carboxylic acid) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from acetonitrile. Use SHELXL for structure refinement .
- Key Parameters : Analyze torsion angles between the pyridine ring and benzamido group to assess planarity.
- Interaction Mapping : Identify C—H···π interactions (e.g., between pyridine and benzamide aromatic rings) that stabilize the crystal lattice .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1%).
- Dose-Response Curves : Generate EC/IC values across ≥3 independent replicates.
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
Q. How does structural modification of this compound influence its pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Replace the benzamido group with sulfonamide or urea moieties.
- Activity Comparison :
| Analog Structure | Key Modification | Biological Activity (IC) |
|---|---|---|
| 2-Sulfonamidoethyl derivative | Sulfonamide substitution | 12.3 µM (EGFR inhibition) |
| 2-Ureidoethyl derivative | Urea linkage | >50 µM (Weak activity) |
- Rationale : Electron-withdrawing groups (e.g., sulfonamide) enhance target affinity by stabilizing hydrogen bonds .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
